![molecular formula C20H25N3O2 B5525684 4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar nitrogenous compounds involves multiple steps, including condensation reactions, and is characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the structure and composition of the synthesized compounds (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction, alongside density functional theory (DFT) calculations to determine the optimal structure. This analysis reveals the molecular electrostatic potential and frontier molecular orbitals, contributing to a deeper understanding of the compound's properties (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include condensation reactions between carbamimide and aromatic acids, leading to the formation of complex structures. These reactions are often mediated by catalysts and result in compounds with specific crystal systems and space groups, as confirmed by X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal system parameters and molecular conformation, are determined through X-ray crystallography. The analysis often reveals specific hydrogen bonding patterns and molecular interactions within the crystal structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and electronic configuration. DFT studies provide insights into the electrophilic and nucleophilic nature of the molecules, which are crucial for understanding their behavior in chemical reactions (Kumara et al., 2017).
Scientific Research Applications
Anti-Malarial Activity
Some derivatives similar to the compound have been studied for their anti-malarial activity. For instance, certain piperazine derivatives exhibit promising anti-malarial properties, emphasizing the importance of specific functional groups and molecular conformations in enhancing activity. These studies highlight the potential of such compounds in developing new anti-malarial drugs (Cunico et al., 2009).
Structural Characterization and Synthesis
The structural characterization and synthesis of related compounds have been extensively studied. For example, the synthesis and X-ray diffraction studies of tert-butyl piperazine-1-carboxylate derivatives have provided insights into their molecular structures, showcasing the significance of intermolecular interactions in determining the crystal packing and stability of these compounds (Sanjeevarayappa et al., 2015; Anthal et al., 2018).
Biological Evaluation
The biological evaluation of similar compounds has revealed a range of activities, from antibacterial and anthelmintic to cytotoxic effects. These evaluations are crucial for understanding the therapeutic potential and safety profile of these molecules. For instance, certain derivatives have shown moderate anthelmintic activity and were characterized by their interaction patterns, which could inform the design of new drugs with improved efficacy and selectivity (Bhat et al., 2018; Chavez-Eng et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-tert-butylpyrrole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-17(8-6-15)23-12-11-21(14-18(23)24)19(25)16-9-10-22(13-16)20(2,3)4/h5-10,13H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBYDWGDQYBKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CN(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.